molecular formula C11H9NO3 B2388277 Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 69454-42-8

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B2388277
Key on ui cas rn: 69454-42-8
M. Wt: 203.197
InChI Key: DPYAPCOWWDVERX-UHFFFAOYSA-N
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Patent
US08716302B2

Procedure details

The 2-carboxymethylbenzaldehyde hippuric acid adduct from above (1.0 g, 3.3 mmoles) was dissolved in methanol (20 mls) and solid potassium hydroxide (0.37 g, 6.6 mmoles) was added. The clear solution was heated (65° C.) for 1 hour. The reaction was evaporated and the solid residue partitioned between water (25 mls) and ethyl acetate (25 mls). The aqueous layer was further extracted with ethyl acetate (2×10 mls) and the combined ethyl acetate extracts washed with brine (10 mls) water (10 mls). After drying over magnesium sulphate the solution was evaporated to leave a yellow solid (0.68 g, 99% yield).
Name
2-carboxymethylbenzaldehyde hippuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[C:14](CC1C=CC=CC=1C=O)(O)=[O:15].[OH-:26].[K+].[CH3:28][OH:29]>>[O:26]=[C:4]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:1]=[C:2]([C:28]([O:15][CH3:14])=[O:29])[NH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
2-carboxymethylbenzaldehyde hippuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O.C(=O)(O)CC1=C(C=O)C=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue partitioned between water (25 mls) and ethyl acetate (25 mls)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (2×10 mls)
WASH
Type
WASH
Details
the combined ethyl acetate extracts washed with brine (10 mls) water (10 mls)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate the solution
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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